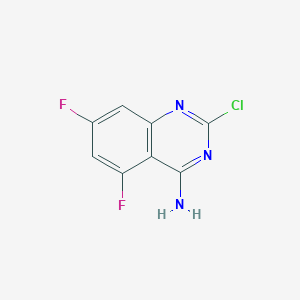

2-Chloro-5,7-difluoroquinazolin-4-amine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H4ClF2N3 |

|---|---|

Peso molecular |

215.59 g/mol |

Nombre IUPAC |

2-chloro-5,7-difluoroquinazolin-4-amine |

InChI |

InChI=1S/C8H4ClF2N3/c9-8-13-5-2-3(10)1-4(11)6(5)7(12)14-8/h1-2H,(H2,12,13,14) |

Clave InChI |

GYNGYPVSUIOZHE-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C2=C1N=C(N=C2N)Cl)F)F |

Origen del producto |

United States |

Structure Activity Relationship Sar and Rational Design Principles for 2 Chloro 5,7 Difluoroquinazolin 4 Amine Derivatives

Systematic Modification of the Quinazoline (B50416) Scaffold and Substituent Effects

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. mdpi.com Systematic modifications of the 2-Chloro-5,7-difluoroquinazolin-4-amine scaffold have provided deep insights into the pharmacophoric requirements for potent and selective biological activity.

Influence of Halogenation Patterns on Biological Activity

Halogenation is a key strategy in modulating the pharmacological profile of quinazoline derivatives. The presence and position of halogen atoms can significantly impact binding affinity, selectivity, and pharmacokinetic properties. mdpi.com

In the case of this compound, the difluoro substitution at positions 5 and 7, and the chloro group at position 2 are critical. Studies on related quinoline (B57606) and quinazoline structures have shown that halogenation can enhance biological activities. For instance, the introduction of a fluorine atom at the C-2 position of a benzene ring in certain quinazoline series was found to be vital for inhibitory activity. nih.gov Similarly, in a series of 4-amino-2-chloro-5-fluoro-2-picolinic acids, substitutions at the 2 and 4 positions of a phenyl ring with halogens like fluorine and chlorine resulted in superior inhibitory activity. mdpi.com The electron-withdrawing nature of fluorine can influence the electronic environment of the quinazoline ring system, potentially enhancing interactions with target proteins. researchgate.net

The strategic placement of halogens can also influence selectivity. For example, in a study of 8-hydroxyquinoline (B1678124) derivatives, compounds with 5,7-dichloro substitutions showed potent antibacterial activity. nih.gov While direct studies on this compound are limited, the existing literature on halogenated quinazolines suggests that the specific halogenation pattern of this compound is likely a key determinant of its biological profile.

Contribution of the Amino Group at Position 4 to Receptor Binding and Potency

The 4-amino group is a cornerstone for the biological activity of many quinazoline derivatives, often acting as a crucial hydrogen bond donor in interactions with target receptors. nih.gov This has been extensively demonstrated in the context of epidermal growth factor receptor (EGFR) inhibitors, where the 4-anilinoquinazoline (B1210976) scaffold is a common feature. nih.govnih.gov

The nitrogen atoms of the quinazoline ring, particularly N1, are often essential for activity, participating in hydrogen bonding with the hinge region of kinases. nih.govnih.gov The amino group at position 4 further solidifies this interaction. For instance, in the design of p21-activated kinase 4 (PAK4) inhibitors, a 4-aminoquinazoline scaffold was a key starting point, with the amino group being crucial for binding. acs.org

Modification of this amino group can have a significant impact on potency. For example, replacing an amide linker with a methyl-amino linker at a different position in one series of quinazoline derivatives led to a nearly 50-fold decrease in inhibitory activity, highlighting the specific requirements of the linker and substituent at this position. nih.gov The presence of a primary or secondary amine at this position is often favored for optimal interaction with the target.

Impact of Substitutions at Positions 2, 5, and 7 on Biological Profiles

Substitutions at positions 2, 5, and 7 of the quinazoline ring are well-established to modulate the biological activity of these compounds. mdpi.com

Position 2: The 2-position of the quinazoline ring is a common site for modification. In some series, small hydrophobic groups at the 2-position, such as a chloro or methyl group, have been shown to improve cellular permeability and potency. nih.gov The 2-chloro substituent in this compound serves as a versatile handle for further chemical modifications, allowing for the introduction of various functionalities to explore the SAR. For example, the 2-chloro group can be displaced by various nucleophiles to generate a library of derivatives with diverse biological activities. nih.gov

Design Strategies for Enhanced Biological Potency and Target Selectivity

The rational design of quinazoline derivatives with improved potency and selectivity is a key focus of medicinal chemistry. nih.gov Strategies often involve leveraging the known SAR of the quinazoline scaffold to optimize interactions with the target protein while minimizing off-target effects.

One common approach is the hybridization of the quinazoline core with other pharmacologically active moieties. This can lead to dual-target inhibitors or compounds with enhanced activity against a single target. For example, conjugating quinazolin-4-one with 3-cyanopyridin-2-one created hybrids with pronounced binding efficacy, even when the quinazoline ring itself did not directly interact with the receptor. nih.gov

Another strategy involves the structure-based design of inhibitors. By understanding the three-dimensional structure of the target protein's binding site, medicinal chemists can design molecules that fit precisely and form optimal interactions. This approach has been successfully used to develop potent and selective inhibitors of various kinases. acs.org For instance, the design of selective HER2 inhibitors over EGFR involved careful modification of the aniline (B41778) moiety at C-4 and substituents at C-6 of the quinazoline core. nih.gov

The table below summarizes the impact of various substitutions on the biological activity of quinazoline derivatives, drawing from research on related compounds.

| Position | Substituent Type | General Effect on Biological Activity | Reference |

| 2 | Small hydrophobic groups (e.g., -Cl, -CH3) | Can improve cellular permeability and potency. nih.gov | nih.gov |

| 4 | Amino group | Often crucial for hydrogen bonding and receptor binding. nih.gov | nih.gov |

| 5, 7 | Electron-withdrawing groups (e.g., -F) | Can enhance binding affinity and influence electronic properties. researchgate.netscispace.com | researchgate.netscispace.com |

| 6 | Various substituents | Can significantly impact selectivity for different biological targets. nih.gov | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mui.ac.ir This approach is valuable in drug discovery for predicting the activity of novel compounds and for understanding the key molecular features that govern their biological effects. nih.govbiointerfaceresearch.com

Several QSAR studies have been conducted on quinazoline derivatives to elucidate the structural requirements for various biological activities, including anticancer and antimicrobial effects. researchgate.netmui.ac.ir These studies often employ a range of molecular descriptors, such as electronic, hydrophobic, and topological parameters, to build predictive models.

For instance, a QSAR study on quinazoline derivatives with anticancer activity identified atomic net charge as a crucial descriptor for predicting activity and designing new molecules. ugm.ac.id Another study on antimicrobial quinazolines found that hydrophobic, electronic, and topological descriptors significantly influenced their biological activity. researchgate.net

The general workflow for a QSAR study on this compound derivatives would involve:

Data Set Preparation: Synthesizing a series of derivatives with systematic variations and measuring their biological activity.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a QSAR model. biointerfaceresearch.com

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques. acs.org

The insights gained from such a QSAR analysis would be invaluable for the rational design of the next generation of quinazoline-based therapeutic agents.

Mechanistic Investigations and Molecular Interaction Studies of 2 Chloro 5,7 Difluoroquinazolin 4 Amine and Its Analogs

Elucidation of Molecular Targets and Biological Pathways

Research into the molecular targets of 2-Chloro-5,7-difluoroquinazolin-4-amine and its related compounds has revealed a range of activities, primarily centered on the inhibition of kinases and other crucial cellular enzymes.

The quinazoline (B50416) scaffold is a well-established pharmacophore for kinase inhibitors, and various derivatives have been investigated for their activity against a panel of kinases.

Epidermal Growth Factor Receptor (EGFR) and ERBB4 (HER4) Kinase:

The 4-anilinoquinazoline (B1210976) core is a known structural motif for EGFR inhibitors. nih.gov Novel 2-chloro-4-anilino-quinazolines have been designed and synthesized as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are validated targets in cancer therapy. nih.gov The rationale behind dual inhibition is the potential for synergistic antitumor activity and the prevention of resistance. nih.gov Structure-activity relationship (SAR) and molecular docking studies have highlighted the importance of a hydrogen bond donor at the para position of the aniline (B41778) moiety for interaction with conserved glutamate (B1630785) and aspartate residues within the EGFR binding site. nih.gov Specifically, a series of 2-chloroquinazoline (B1345744) derivatives has been synthesized and evaluated for their anti-proliferative activities against EGFR high-expressing cell lines. nih.gov One of the most active compounds identified was 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, which demonstrated potent activity against several cancer cell lines. nih.gov

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and ERBB4 (HER4), are key targets in cancer therapy. The development of irreversible dual EGFR/HER2 inhibitors based on the quinazoline scaffold has been a significant area of research. lookchem.com

Aurora-B Kinase:

Receptor-Interacting Protein Kinase 2 (RIPK2):

RIPK2 is a key kinase involved in innate immune signaling pathways. The 4-aminoquinazoline scaffold has been identified as a basis for potent and selective inhibitors of the NOD1-RIPK2 signaling pathway. nih.gov By modifying the quinoline (B57606) core to a quinazoline, researchers have developed RIPK2 inhibitors with improved safety profiles, showing reduced activity against the hERG ion channel. frontiersin.org Specific 4-aminoquinoline (B48711) derivatives, which are structurally related to quinazolines, have demonstrated high affinity for RIPK2, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov

GAK, STK10/LOK, ADCK3/COQ8A:

While specific inhibitory data for this compound against Cyclin G-associated kinase (GAK), Serine/threonine-protein kinase 10 (STK10/LOK), and AarF domain-containing kinase 3 (ADCK3/COQ8A) is not prominently available in the reviewed literature, some related findings offer context. A chemical probe for GAK, SGC-GAK-1, was found to have COQ8A as an off-target. nih.gov This suggests a potential for cross-reactivity among kinase inhibitors. The development of selective inhibitors for kinases like STK10 is an active area of research, with strategies involving the modification of unselective macrocyclic scaffolds. biorxiv.org

Table 1: Kinase Inhibition Profile of Selected Quinazoline Analogs

| Compound/Analog Class | Target Kinase | Activity/Finding | Reference(s) |

| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Designed as dual inhibitors; SAR highlights key interactions. | nih.gov |

| 2-Chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | EGFR | Potent activity against EGFR high-expressing cell lines. | nih.gov |

| Quinazoline Derivatives (e.g., ZM447439, AZD1152) | Aurora B | Selective inhibition of Aurora B kinase. | frontiersin.orgnih.govresearchgate.net |

| 4-Anilinoquinazoline Scaffold | NOD1-RIPK2 Pathway | Selective inhibitors of the signaling pathway. | nih.gov |

| 4-Aminoquinazoline Derivatives | RIPK2 | Development of inhibitors with improved safety profiles. | frontiersin.org |

The CDC25 family of phosphatases are crucial regulators of the cell cycle, and their inhibition is a potential therapeutic strategy. Research has shown that analogs of this compound are potent inhibitors of CDC25B.

A series of fluorinated 2-alkylthio-4-aminoquinazolines were synthesized and evaluated for their inhibitory activity against CDC25B. Notably, these compounds feature the 5,7-difluoroquinazoline (B11916474) core. Several of these derivatives demonstrated considerable inhibitory activity against CDC25B at a concentration of 20 μg/mL. In particular, compounds with specific alkylthio substitutions showed potent inhibition with IC50 values less than 0.50 μg/mL, which is comparable to the reference compound sodium orthovanadate (Na3VO4). The planar conformation and structural features of the 2-alkylthio-4-aminoquinazoline scaffold are believed to contribute to its interaction with CDC25B.

Table 2: CDC25B Inhibitory Activity of 2-Alkylthio-5,7-difluoroquinazolin-4-amine Analogs

| Compound | Substitution at C2 | CDC25B Inhibition IC50 (µg/mL) |

| 3b | Butylthio (with C6-carbonitrile, C8-chloro) | < 0.50 |

| 3n | (4-Fluorobenzyl)thio (with C6-chloro, C8-H) | < 0.50 |

| 3t | (4-Methylbenzyl)thio (with C6-H, C8-H) | < 0.50 |

| 3w | (4-Methoxybenzyl)thio (with C6-H, C8-H) | < 0.50 |

| Reference | Na3VO4 | Potent Inhibitor |

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. While fluoroquinolones are the most well-known inhibitors that target these enzymes, research into novel scaffolds is ongoing.

Quinoline and quinazoline derivatives have been explored as potential inhibitors of bacterial topoisomerases. scholarsportal.inforesearchgate.netnih.gov Structurally novel sets of quinoline derivatives have been developed that exhibit potent in vitro and in vivo antibacterial activity by targeting DNA gyrase and topoisomerase IV. scholarsportal.infonih.gov Furthermore, quinazoline-2,4-dione-based compounds have been identified as inhibitors of these bacterial enzymes. researchgate.net These findings suggest that the broader quinazoline class has the potential to interact with bacterial type II topoisomerases, although specific data for this compound is not detailed in the available literature.

Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a critical role in transcriptional regulation. A patent has described the use of substituted 2-phenyl-3H-quinazolin-4-ones and their analogs for inhibiting BET proteins. google.com This indicates that the quinazolinone scaffold, which is structurally related to quinazolin-4-amine, can be a basis for developing BET inhibitors. The inhibition of BET bromodomains can lead to a reduction in the transcription of oncogenes like c-Myc, resulting in cell cycle arrest and apoptosis in various cancer models. mit.edu While direct binding data for this compound with BET proteins is not explicitly available, the activity of related quinazolinone compounds suggests a potential for this class of molecules to interact with bromodomains.

Cellular and Subcellular Mechanisms of Action

The molecular interactions of this compound and its analogs translate into distinct cellular and subcellular effects, primarily through the modulation of gene expression.

The inhibition of key regulatory proteins like kinases and bromodain-containing proteins by quinazoline derivatives can lead to significant changes in gene expression and transcriptional programs.

Inhibition of BET bromodomains by small molecules has been shown to downregulate the transcription of critical oncogenes, most notably MYC. mit.edu This is followed by a widespread downregulation of Myc-dependent target genes, leading to anti-proliferative effects. mit.edu

Furthermore, the inhibition of kinases involved in signaling pathways, such as the EGFR pathway, can alter the expression of genes related to cell proliferation, survival, and differentiation. nih.gov For example, a novel quinazoline derivative, SH-340, was found to induce the differentiation of keratinocytes by increasing the gene expression of differentiation and skin barrier function markers while inhibiting the expression of the pro-inflammatory cytokine TSLP. nih.gov This highlights the potential of quinazoline derivatives to modulate specific transcriptional programs in different cellular contexts. The general ability of quinazoline derivatives to induce apoptosis and cause cell cycle arrest in cancer cells further points to their impact on gene expression programs that control these fundamental cellular processes. mdpi.com

Interference with Protein-Ligand Interactions

There is currently a lack of specific published research detailing the interference of this compound with protein-ligand interactions. Studies on analogous quinazoline structures suggest that this class of compounds can interact with a range of protein targets, often through competitive binding at ATP-binding sites of kinases or by interacting with other protein pockets. However, without experimental data for the specific compound , any discussion on its precise protein-ligand interactions would be speculative.

Effects on Cellular Proliferation and Viability Pathways

Similarly, detailed studies on the effects of this compound on cellular proliferation and viability pathways are not extensively documented. The quinazoline scaffold is a common feature in many compounds investigated for their antiproliferative properties, which are often attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as those mediated by receptor tyrosine kinases. For instance, some quinazoline derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines. However, specific data, including IC50 values and the precise molecular pathways affected by this compound, are not available in the reviewed literature.

Computational Approaches for Molecular Interactions

Molecular Docking Studies with Target Proteins

No specific molecular docking studies for this compound with identified target proteins have been published. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. Such studies are crucial for understanding the potential mechanism of action and for guiding the design of more potent and selective analogs. The absence of these studies for this compound means that its potential protein targets and binding modes have not been computationally elucidated.

Molecular Dynamics Simulations

There are no available molecular dynamics (MD) simulation studies for this compound. MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of the stability of the interaction and the conformational changes that may occur upon binding. Without such simulations, a comprehensive understanding of the molecular interactions and the stability of any potential complexes involving this compound remains elusive.

Preclinical Biological Activities and Potential Therapeutic Applications of the 2 Chloro 5,7 Difluoroquinazoline 4 Amine Scaffold

Antitumor Activities in In Vitro Cancer Cell Line Models

Derivatives of the 2-chloro-5,7-difluoroquinazoline-4-amine scaffold have been the subject of extensive research for their potential as anticancer agents. These compounds have shown inhibitory effects against a variety of cancer cell lines, highlighting their broad-spectrum potential.

While specific data on 2-chloro-5,7-difluoroquinazolin-4-amine against these exact cell lines is not detailed in the provided search results, related quinazoline (B50416) derivatives have shown significant activity. For instance, certain 2-chloro-4-anilinoquinazolines have demonstrated potent anticancer activity against HCT-116 colon cancer cells. nih.gov Additionally, 7-chloro-(4-thioalkylquinoline) derivatives have been evaluated for their cytotoxic activity against human colorectal cancer cells (HCT116) and lung cancer cells (A549). mdpi.com

The table below summarizes the activity of a related quinazoline derivative against a colorectal cancer cell line.

| Compound/Derivative | Cell Line | Activity | Source |

| 2-chloro-4-anilinoquinazoline derivative | HCT-116 (Colon Cancer) | Potent anticancer activity | nih.gov |

| 7-chloro-(4-thioalkylquinoline) derivative | HCT116 (Colorectal Cancer) | Cytotoxic activity | mdpi.com |

| 7-chloro-(4-thioalkylquinoline) derivative | A549 (Lung Cancer) | Cytotoxic activity | mdpi.com |

Derivatives of the quinazoline scaffold have shown notable activity against a range of other cancer cell lines. For example, a 2-chloro-quinazoline derivative displayed an IC50 value of 0.13 nM against the MCF-7 human breast carcinoma cell line. nih.gov Furthermore, certain 7-chloroquinoline (B30040) hydrazones exhibited submicromolar GI50 values on a large panel of cell lines from nine tumor types, including ovarian and breast cancer. nih.gov Myricetin, a natural compound, has also been evaluated for its anticancer activity against HeLa (cervical cancer) and T47D (breast cancer) cells, showing IC50 values of 22.70 μg/mL and 51.43 μg/mL, respectively. biomedpharmajournal.org

The following table presents the inhibitory concentrations of related compounds against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50/GI50 | Source |

| 2-chloro-quinazoline derivative | MCF-7 (Breast Cancer) | 0.13 nM | nih.gov |

| 7-chloroquinoline hydrazones | Ovarian and Breast Cancer Cell Lines | Submicromolar | nih.gov |

| Myricetin | HeLa (Cervical Cancer) | 22.70 µg/mL | biomedpharmajournal.org |

| Myricetin | T47D (Breast Cancer) | 51.43 µg/mL | biomedpharmajournal.org |

| 7-chloro-(4-thioalkylquinoline) derivative | U2OS (Osteosarcoma) | Cytotoxic activity | mdpi.com |

The 4-anilinoquin(az)oline scaffold, which is structurally related to this compound, has been a focus of research for treating chordoma, a rare bone cancer. A derivative, N-(3-ethynylphenyl)-6,7-difluoroquinazolin-4-amine, demonstrated a twofold increase in potency against the U-CH1 chordoma cell line, with an IC50 of 6.8 μM, though it had no effect on the U-CH2 cell line. nih.gov Further optimization of this scaffold has led to the identification of compounds with low micromolar efficacy in various patient-derived chordoma cell lines. researchgate.net The U-CH1 and U-CH2 cell lines originate from recurrent chordomas. nih.gov

The inhibitory concentrations of a key quinazoline derivative against chordoma cell lines are provided below.

| Compound | Cell Line | IC50 | Source |

| N-(3-ethynylphenyl)-6,7-difluoroquinazolin-4-amine | U-CH1 | 6.8 µM | nih.gov |

| N-(3-ethynylphenyl)-6,7-difluoroquinazolin-4-amine | U-CH2 | > 100 µM | nih.gov |

Antimicrobial Research, Including Activity Against Antibiotic-Resistant Strains

The quinazoline scaffold has also been investigated for its antimicrobial properties. While specific studies on this compound were not found, related quinoline (B57606) and quinazoline derivatives have shown promising results. For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and evaluated for their antimicrobial activity against various pathogenic microbes, including those causing urinary tract infections. nih.gov One derivative, bearing sulfamethazine, was particularly effective against E. coli and C. albicans. nih.gov Furthermore, certain fluoroquinolone derivatives have demonstrated potent activity against ciprofloxacin-resistant P. aeruginosa (CRPA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The table below highlights the antimicrobial activity of related compounds.

| Compound/Derivative | Microorganism | Activity | Source |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | E. coli | MIC = 7.812 µg/mL | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | C. albicans | MIC = 31.125 µg/mL | nih.gov |

| 7-[4-(4-(benzenesulfonyl)carbopiperazin-1-yl)]piperazinyl fluoroquinolone derivatives | Ciprofloxacin-resistant P. aeruginosa (CRPA) | MIC as low as 16 µg/mL | nih.gov |

| Various fluoroquinolone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent activity | nih.gov |

Anti-Inflammatory Investigations

The anti-inflammatory potential of quinazoline derivatives has been an active area of research. A series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and showed good to potent anti-inflammatory activity, with one compound exhibiting an IC50 value of 1.772 µg/ml. researchgate.net Another study focused on fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors, a key target in inflammatory diseases. nih.gov These findings suggest that the quinazoline scaffold can be effectively modified to develop potent anti-inflammatory agents.

The following table summarizes the anti-inflammatory activity of a notable quinazoline derivative.

| Compound/Derivative | Assay/Target | IC50 | Source |

| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivative | Anti-inflammatory assay | 1.772 µg/ml | researchgate.net |

| Fluorine-substituted benzo[h]quinazoline-2-amine derivatives | NF-κB inhibition | Potential anti-inflammatory activity | nih.gov |

Emerging Therapeutic Potentials (e.g., Anti-Malaria, Liver X Receptor Modulation, Respiratory Diseases)

The versatility of the quinoline and quinazoline scaffold extends to other therapeutic areas. Numerous studies have explored 7-chloroquinoline derivatives for their antimalarial properties, with some compounds showing potent activity against Plasmodium falciparum. nih.govnih.govmdpi.com The development of these compounds is driven by the need to overcome drug resistance to existing therapies. mdpi.com While direct evidence for Liver X Receptor modulation or specific applications in respiratory diseases for the 2-chloro-5,7-difluoroquinazoline-4-amine scaffold was not found in the search results, the broad bioactivity of related structures suggests that these could be promising avenues for future research.

The table below indicates the antimalarial potential of related quinoline derivatives.

| Compound/Derivative | Target | Activity | Source |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolines | P. falciparum W2 CQR clone | IC50 values from 1.4 to 46 µM | nih.gov |

| [(7-chloroquinolin-4-yl)amino]acetophenones | P. falciparum (W2 strain) | Good activity (< 10 µM) | nih.gov |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | P. falciparum drug-resistant parasites | Excellent in vitro activity | mdpi.com |

Theoretical and Computational Chemistry Studies on Quinazoline Derivatives

Ab Initio and Quantum Chemical Calculations for Electronic Properties

Ab initio and Density Functional Theory (DFT) are quantum chemical methods that can predict the electronic properties of a molecule from first principles. These calculations provide deep insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's stability and reactivity.

While specific ab initio studies for 2-Chloro-5,7-difluoroquinazolin-4-amine are not prevalent in publicly accessible literature, the electronic properties of the core structure can be inferred by examining closely related analogues. For instance, computational data is available for 4-Chloro-5,7-difluoroquinazoline, which shares the same difluorinated quinazoline (B50416) core. nih.gov The presence of the two electron-withdrawing fluorine atoms at positions 5 and 7 is expected to significantly lower the energy of the molecular orbitals and influence the charge distribution across the aromatic system.

The replacement of the C4-chloro group in this analogue with a C4-amino group in the target compound, this compound, would introduce a strong electron-donating group. This amino group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and alter the electrostatic potential map, increasing the electron density on the quinazoline ring system, particularly at the ortho and para positions relative to the amine.

Table 1: Computed Properties for the Analogue Compound 4-Chloro-5,7-difluoroquinazoline

| Property | Value |

| Molecular Formula | C₈H₃ClF₂N₂ |

| Molecular Weight | 200.57 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 199.9952821 Da |

| Topological Polar Surface Area | 25.8 Ų |

| Heavy Atom Count | 13 |

| Data sourced from PubChem CID 53402600. nih.gov |

Theoretical Predictions of Reactivity and Regioselectivity

Theoretical models are particularly adept at predicting the reactivity of functional groups and the regioselectivity of reactions. For this compound, a key reaction of interest is Nucleophilic Aromatic Substitution (SNAr), particularly at the C2 position bearing the chloro substituent.

Recent research has developed multivariate linear regression models that can accurately predict the rate and regioselectivity of SNAr reactions based on computationally derived descriptors. chemrxiv.org The reactivity is strongly correlated with three main factors:

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.

The average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution.

The sum of ESP values for the atoms ortho and para to the reaction center. chemrxiv.org

A lower LUMO energy and a more positive ESP at the C2 carbon would indicate higher reactivity towards nucleophiles. The electron-withdrawing fluorine atoms at C5 and C7 are expected to lower the LUMO energy of the entire ring system, thereby activating the C2-chloro group for SNAr.

Advanced Computational Modeling for Compound Optimization

Advanced computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for the rational design and optimization of bioactive compounds. nih.gov These methods establish a mathematical correlation between the structural properties of a series of compounds and their biological activity.

For quinazoline derivatives, QSAR studies have successfully identified key molecular descriptors that influence their antimicrobial or anticancer activities. scilit.comresearchgate.net These models often employ a range of descriptors:

Hydrophobic descriptors (e.g., AlogP98)

Electronic descriptors (e.g., atomic polarizability)

Topological descriptors (e.g., radius of gyration) researchgate.net

By constructing a statistically significant QSAR model, researchers can predict the activity of novel, unsynthesized quinazoline analogues. nih.gov For example, a 3D-QSAR model using the Comparative Molecular Field Analysis (CoMFA) method can generate contour maps that visualize regions where steric bulk, positive, or negative charges are favorable or unfavorable for activity. rsc.org This information provides a clear roadmap for optimizing a lead compound like this compound by suggesting specific structural modifications to enhance its desired biological effects. nih.govrsc.org The ultimate goal is to use these in silico screening methods to design new lead compounds with superior potency and selectivity. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The efficient and sustainable synthesis of 2-Chloro-5,7-difluoroquinazolin-4-amine is a crucial first step for enabling extensive biological evaluation. While not explicitly detailed in the literature for this specific compound, a plausible synthetic route can be extrapolated from methods used for structurally similar quinazolines.

A likely synthetic pathway would commence from a readily available starting material, such as 2-amino-4,6-difluorobenzoic acid. This precursor could undergo cyclization, perhaps with a reagent like cyanamide (B42294) or urea (B33335), to form the corresponding quinazoline-2,4-diol. Subsequent chlorination of the diol, a common transformation in quinazoline (B50416) chemistry, would yield a dichloroquinazoline intermediate. Finally, selective amination at the 4-position would furnish the desired This compound .

Future research in this area should focus on optimizing each of these steps to improve yield, reduce the use of hazardous reagents, and ensure the process is scalable for potential pharmaceutical development. The exploration of one-pot synthesis procedures or flow chemistry techniques could offer significant advantages in terms of efficiency and environmental impact. A key challenge will be achieving regioselective amination to ensure the 4-amino product is formed exclusively over the 2-amino isomer.

Advanced Structure-Activity Relationship Exploration and Lead Optimization

The true therapeutic potential of This compound will be unveiled through comprehensive structure-activity relationship (SAR) studies. The existing chloro and difluoro substitutions provide a foundation for systematic modification to probe interactions with biological targets.

Future SAR studies should systematically explore the impact of modifying each part of the molecule:

The 2-Chloro Position: This position is ripe for nucleophilic substitution. Introducing a variety of amines, alcohols, or thiols could lead to the discovery of derivatives with enhanced potency and selectivity. The nature and size of the substituent at this position can significantly influence the compound's binding affinity and pharmacokinetic properties.

The 4-Amino Group: While the primary amine is a key feature, its modification through alkylation, acylation, or incorporation into larger heterocyclic systems could modulate the compound's activity.

The Fluoro Groups at Positions 5 and 7: The fluorine atoms at these positions likely influence the compound's electronic properties and its ability to form key interactions with target proteins. Comparative studies with analogs lacking one or both of these fluorine atoms would clarify their role in biological activity.

The following table outlines potential modifications for SAR studies:

| Position for Modification | Potential Substituents for Exploration | Rationale for Modification |

| 2-Chloro | Anilines, benzylamines, aliphatic amines, phenols, thiophenols | To probe the binding pocket of target proteins and modulate potency. |

| 4-Amino | Alkyl chains, acyl groups, sulfonyl groups, heterocyclic rings | To alter hydrogen bonding capacity and pharmacokinetic properties. |

| 5- and 7-Fluoro | Hydrogen, other halogens, methoxy (B1213986) groups | To understand the role of fluorine in target engagement and metabolic stability. |

These SAR studies will be instrumental in identifying lead compounds with optimized efficacy and drug-like properties.

Identification and Validation of Undiscovered Biological Targets and Pathways

A critical avenue of future research is the identification of the specific biological targets of This compound and its derivatives. The quinazoline scaffold is famously associated with the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR). bldpharm.com Therefore, initial investigations should focus on screening this compound against a panel of kinases implicated in cancer and other diseases.

Beyond kinases, chemoproteomics and other target identification technologies could reveal novel binding partners. This could open up entirely new therapeutic applications for this class of molecules. Once a primary target is identified, subsequent research should focus on validating this interaction through biochemical and cell-based assays. Understanding the downstream signaling pathways affected by the compound will be crucial for elucidating its mechanism of action.

Strategies for Overcoming Biological Resistance Mechanisms

Drug resistance is a major challenge in modern medicine, particularly in oncology. Quinazoline-based drugs are not immune to this phenomenon, with resistance often arising from target mutations or the upregulation of drug efflux pumps. mdpi.com

Future research should proactively address potential resistance mechanisms to derivatives of This compound . This could involve:

Designing Covalent Inhibitors: Incorporating a reactive group (a "warhead") into the molecule that can form a covalent bond with the target protein can lead to irreversible inhibition and overcome resistance due to mutations that weaken non-covalent binding.

Developing Allosteric Inhibitors: Instead of targeting the highly conserved active site of a protein, allosteric inhibitors bind to a different site, inducing a conformational change that inactivates the protein. This can be an effective strategy against resistance mutations in the active site.

Combination Therapies: Investigating the synergistic effects of This compound derivatives with other therapeutic agents could be a powerful strategy to prevent or overcome resistance.

Application of Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel drugs based on the This compound scaffold.

Future research can leverage AI and ML in several ways:

Predictive Modeling: AI algorithms can be trained on existing SAR data from other quinazoline series to predict the biological activity of virtual derivatives of This compound , helping to prioritize which compounds to synthesize and test.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the quinazoline scaffold, optimized for specific properties such as high potency, low toxicity, and favorable pharmacokinetics.

Pharmacokinetic and Toxicity Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, allowing for the early identification of compounds with undesirable characteristics.

By embracing these computational approaches, researchers can navigate the vast chemical space of possible derivatives more efficiently, significantly reducing the time and cost associated with drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.